furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
furan-2-yl-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2.ClH/c21-15(13-3-1-9-22-13)19-5-7-20(8-6-19)16-18-17-12(11-24-16)14-4-2-10-23-14;/h1-4,9-10H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBZEAIGXIGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Furan ring : A five-membered aromatic ring containing one oxygen atom.
- Thiadiazine moiety : A heterocyclic compound that contributes to the biological activity.
- Piperazine unit : A cyclic amine that enhances the pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promise in several studies.
Antimicrobial Activity
Several studies have demonstrated that derivatives of furan and thiophene possess significant antimicrobial properties. For instance:
- In vitro studies : Compounds similar to this compound have been tested against various bacterial strains, showing moderate to good antibacterial activity .
Anticancer Potential
Research into the anticancer effects of related compounds has indicated that they may inhibit tumor growth through various mechanisms:
- Cell proliferation assays : Studies have shown that certain furan derivatives can induce apoptosis in cancer cells, leading to reduced viability .
Structure-Activity Relationship (SAR)
The efficacy of furan-based compounds often relies on their structural features. Key findings include:
- Substituent effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the biological activity. For example, introducing halogens at specific positions has been shown to enhance activity against certain pathogens .
- Ring modifications : Alterations in the furan or thiophene rings can lead to improved binding affinity for biological targets such as enzymes or receptors .
Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various furan derivatives, including those structurally similar to the compound in focus. The results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 2: Anticancer Activity
In another study, a series of thiophene-furan hybrids were synthesized and tested for their anticancer properties. The results showed that one derivative reduced cell viability in breast cancer cell lines by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This highlights the potential of furan-based compounds in cancer therapy .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research has indicated that derivatives of furan and thiophene can exhibit significant antidepressant and anxiolytic properties. For instance, compounds synthesized from furan-based structures have been evaluated for their efficacy in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation. A specific derivative demonstrated potent MAO inhibition without significant neurotoxicity, suggesting its potential as a therapeutic agent for depression and anxiety disorders .
Antimicrobial Properties
Furan derivatives have shown promising antibacterial activity against strains such as Helicobacter pylori. In studies, certain compounds exhibited strong inhibition zones against these bacteria, indicating their potential use in treating infections caused by resistant bacterial strains . The incorporation of thiophene into the structure may enhance this activity due to synergistic effects between the two heterocycles.
Antitumor Activity
The compound's structure allows for exploration in cancer research, particularly due to the presence of the thiadiazine moiety, which has been associated with antitumor properties. Research has shown that modifications on the phenyl moiety can tune biological properties towards either antiviral or antitumor activity . This adaptability makes it a valuable candidate for further development in oncology.
Synthetic Routes
The synthesis of furan-based compounds often involves multi-step reactions that can include cyclization processes and functional group transformations. For example, one synthetic route involves the reaction of various aromatic aldehydes with hydrazine derivatives to form complex heterocyclic structures . The optimization of these synthetic pathways is crucial for producing compounds with desired biological activities efficiently.
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compounds, which is essential for subsequent biological testing .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution under basic conditions. For example, the secondary amine in the piperazine moiety can react with alkyl halides or acyl chlorides to form alkylated or acylated derivatives .
The hydrochloride salt form may require neutralization (e.g., with NaHCO3) to liberate the free amine before substitution.
Electrophilic Aromatic Substitution
The furan and thiophene rings participate in electrophilic substitutions. Nitration and halogenation are common, with regioselectivity influenced by existing substituents .
| Reaction Type | Conditions | Example Reagent | Positional Selectivity |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | NO2+ | C5 of furan; C4/C5 of thiophene |
| Bromination | Br2, FeBr3, CH2Cl2 | Br+ | C3 of furan; C2 of thiophene |
These reactions modify electronic properties, potentially enhancing bioactivity or enabling further functionalization .
Thiadiazine Ring Reactivity
The 1,3,4-thiadiazine core undergoes hydrolysis under acidic or basic conditions, yielding thiols and amines .
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Thiol + Amine + CO2 | Degradation studies |
| Basic hydrolysis | NaOH, H2O, 60°C | Sulfide + Ammonia | Intermediate for heterocycles |
Cross-Coupling Reactions
The thiophene and furan moieties enable Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) when halogenated .
| Reaction Type | Conditions | Example Reagent | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, DME | Aryl boronic acid | Biaryl derivatives |
| Stille coupling | PdCl2(PPh3)2, DMF | Vinyltin reagent | Alkenyl-substituted analogs |
Salt Metathesis
The hydrochloride salt can exchange counterions with stronger acids (e.g., H2SO4) to form alternative salts, altering solubility.
| Reaction Type | Conditions | Reagent | New Salt Formed |
|---|---|---|---|
| Anion exchange | H2SO4, EtOH | Sulfate ion | Sulfate salt (improved crystallinity) |
Reduction/Oxidation
-
Ketone reduction : The methanone group can be reduced to a secondary alcohol using NaBH4 or LiAlH4.
-
Sulfur oxidation : Thiadiazine’s sulfur atom oxidizes to sulfoxide/sulfone with H2O2 or mCPBA.
Analytical Validation
Reaction outcomes are confirmed via:
-
1H/13C NMR : Monitors substitution patterns and purity.
-
IR Spectroscopy : Identifies functional groups (e.g., C=O, S=O) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, with modifications enabling tailored physicochemical and biological properties .
Q & A
What are the recommended synthetic pathways for this compound, and what critical reaction conditions influence yield and purity?
Level: Basic
Answer:
Synthesis involves multi-step reactions:
Thiadiazine Core Formation : Cyclocondensation of thiosemicarbazides with α-haloketones (e.g., chloroacetone) under reflux (80°C, 6–8 hrs) in ethanol .
Piperazine Coupling : Nucleophilic substitution of the thiadiazine intermediate with piperazine derivatives in DMF at 60–70°C (yield: 65–72%) .
Final Hydrochloride Salt Formation : Treatment with HCl gas in dry diethyl ether, followed by recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity .
Key Conditions :
- Anhydrous environment for substitution steps to prevent hydrolysis.
- Stoichiometric control (1:1.2 molar ratio for thiophene coupling) to minimize byproducts.
Which spectroscopic and chromatographic methods validate structural integrity and purity?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assign thiophene protons (δ 7.2–7.4 ppm) and furan ring protons (δ 6.3–6.7 ppm). Carbonyl (C=O) signals appear at ~170 ppm in ¹³C NMR .
- FT-IR : Confirm thiadiazine C=N stretches (1560 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) .
- HPLC : C18 column with 70:30 MeOH/H₂O mobile phase; retention time consistency (±0.3 min) indicates purity >95% .
- ESI-MS : [M+H]⁺ peak at m/z 463.08 with isotopic clusters confirming chlorine .
How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
Level: Advanced
Answer:
Discrepancies often arise from:
- Solvation Effects : Use explicit solvent molecular dynamics (MD) simulations (100 ns) to model hydration .
- Protonation States : Adjust piperazine nitrogen protonation at pH 7.4, improving docking-activity correlation by 40% .
- Experimental Validation :
- ITC : Quantify binding affinity (e.g., Kd = 11.2 nM for PDE4B) .
- SAR Studies : Replace thiophene with phenyl groups to isolate off-target kinase effects .
What strategies improve bioavailability given poor aqueous solubility (<mg/mL)?
Level: Advanced
Answer:
- Salt Formation : Hydrochloride salt increases solubility 3× vs. free base .
- Nanoformulation : PLGA nanoparticles (150–200 nm) enhance dissolution by 70% via surface-area optimization .
- Co-Crystallization : With succinic acid improves solubility to 2.8 mg/mL while maintaining thermal stability (decomposition onset: 215°C) .
- LogP Optimization : Introduce polar substituents (e.g., –OH) to furan while retaining logP >2.5 (PAMPA assay-guided) .
How does the thiophene-thiadiazine conjugation system influence electronic properties and target binding?
Level: Advanced
Answer:
- DFT Calculations : Thiophene-thiadiazine conjugation reduces HOMO-LUMO gap to 3.8 eV, enabling charge-transfer interactions with kinase aromatic residues .
- Electrostatic Potential : Negative charge on thiadiazine sulfurs (-0.32 e) facilitates H-bonding with Lys342 in PDE4B .
- Bioactivity Comparison : Thiophene-containing analogs show 5× lower IC50 (78 nM) than furan-only derivatives (420 nM) in enzyme assays .
What stability considerations are critical for long-term storage?
Level: Basic
Answer:
- Hygroscopicity : Store at <10% humidity (desiccator with N₂ atmosphere) to prevent 3% weight gain at 75% RH .
- Thermal Stability : Decomposition onset at 215°C; accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
- Solution Stability : Aqueous solutions (pH 4–6) retain 90% potency for 30 days at 4°C; avoid pH >7 to prevent free base precipitation .
What evidence supports PDE4 inhibition versus off-target kinase effects?
Level: Advanced
Answer:
- Competitive Binding : ³H-rolipram displacement (82% at 100 nM) confirms PDE4B targeting (Kd = 11.2 nM) .
- KinomeScan Profiling : Off-target inhibition of CAMK1 and CLK2 at 1 μM .
- Mechanistic Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
